molecular formula C17H13ClN2O2 B11181910 2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B11181910
M. Wt: 312.7 g/mol
InChI Key: NGYHNZVUQOODHJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloroacetamide group attached to an oxazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide typically involves the reaction of 4,5-diphenyl-2-oxazoleamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4,5-diphenyl-2-oxazoleamine+chloroacetyl chlorideThis compound\text{4,5-diphenyl-2-oxazoleamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4,5-diphenyl-2-oxazoleamine+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the oxazole ring or the acetamide group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

Scientific Research Applications

2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,5-diphenyl-1,3-imidazol-2-yl)acetamide
  • 2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
  • 2-chloro-N-(4,5-diphenyl-1,3-pyrazol-2-yl)acetamide

Uniqueness

2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to its imidazole, thiazole, and pyrazole analogs. The oxazole ring’s electronic structure and steric effects contribute to its specific reactivity and interaction with biological targets.

Biological Activity

2-Chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on various studies, highlighting its synthesis, characterization, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16ClN3O\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{O}

This compound features a chloro group and an oxazole ring that contribute to its biological properties. The molecular weight is approximately 329.79 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-diphenyl-1,3-oxazole with chloroacetyl chloride in the presence of a base. The following steps outline a general synthetic route:

  • Formation of the Oxazole Ring : The precursor compounds are reacted under acidic conditions to form the oxazole ring.
  • Chlorination : The resulting compound undergoes chlorination using chloroacetyl chloride.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of oxazole compounds. For instance, derivatives similar to this compound have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited inhibition zones ranging from 8 mm to 17 mm against these pathogens .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays including DPPH and ABTS methods. Compounds derived from similar structures demonstrated significant scavenging activity against free radicals. For example, one derivative showed a DPPH inhibition rate of approximately 16.75%, indicating moderate antioxidant potential .

Analgesic Activity

Molecular docking studies have indicated that this compound may interact effectively with cyclooxygenase (COX) enzymes, suggesting potential analgesic properties. In vivo studies using hot plate models have shown that certain derivatives exhibit significant analgesic effects comparable to standard analgesics like diclofenac sodium .

Case Studies

Study Objective Results
Study AEvaluate antimicrobial activityInhibition zones of 8 mm to 17 mm against S. aureus and E. coli
Study BAssess antioxidant activity using DPPH methodDPPH inhibition rate of 16.75% for related compounds
Study CInvestigate analgesic properties via molecular dockingSignificant analgesic response; binding affinity with COX enzymes

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C17H13ClN2O2/c18-11-14(21)19-17-20-15(12-7-3-1-4-8-12)16(22-17)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20,21)

InChI Key

NGYHNZVUQOODHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CCl)C3=CC=CC=C3

Origin of Product

United States

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